

# Application Notes and Protocols: Phosphomolybdate Assay for Total Antioxidant Capacity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phosphomolybdic acid solution*

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Introduction: The phosphomolybdate assay is a widely used spectrophotometric method for the determination of the total antioxidant capacity (TAC) of a sample. The assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidants in the sample, which results in the formation of a green-colored phosphomolybdate V complex. The intensity of the green color, measured spectrophotometrically at a wavelength of 695 nm or 765 nm, is proportional to the total antioxidant capacity of the sample.[1][2][3] This method is quantitative and the total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[4]

## Principle of the Assay

The phosphomolybdate method for determining total antioxidant capacity is based on a redox reaction. In an acidic environment and at an elevated temperature, antioxidants present in the sample reduce the molybdate VI in the phosphomolybdate reagent to a green-colored molybdate V complex.[2] The general reaction is as follows:



The absorbance of the resulting green complex is directly proportional to the concentration of antioxidants in the sample.

## Data Presentation

The total antioxidant capacity of a sample is determined by comparing its absorbance to a standard curve prepared with a known antioxidant, typically ascorbic acid. The results are expressed as milligrams of ascorbic acid equivalents per gram of the sample (mg AAE/g).

Sample Type	Total Antioxidant Capacity (mg AAE/g of extract)	Reference
Brachychiton populneus leaf extract (Aqueous fraction)	$851.6 \pm 2.2$	[5]
Brachychiton populneus leaf extract (Ethyl acetate fraction)	$759.03 \pm 2.28$	[5]
Carissa opaca root extract (Aqueous fraction)	$271.6 \pm 0.0023$	[6]
Carissa opaca root extract (Hexane fraction)	$199.96 \pm 0.011$	[6]
Soybean Protein Isolate	$243.02 \pm 5.26$	[7]

## Experimental Protocols

### Reagent Preparation

Phosphomolybdate Reagent Solution:

To prepare the phosphomolybdate reagent, three separate solutions are required:

- 0.6 M Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ): Carefully add 33.3 ml of concentrated sulfuric acid (98%) to approximately 900 ml of distilled water, cool, and make up the volume to 1000 ml.
- 28 mM Sodium Phosphate ( $\text{NaH}_2\text{PO}_4$ ): Dissolve 3.36 g of sodium dihydrogen phosphate in distilled water and make up the volume to 1000 ml.

- 4 mM Ammonium Molybdate ( $(\text{NH}_4)_6\text{Mo}_7\text{O}_{24}\cdot 4\text{H}_2\text{O}$ ): Dissolve 4.94 g of ammonium molybdate tetrahydrate in distilled water and make up the volume to 1000 ml.

To prepare the final phosphomolybdate reagent, mix equal volumes of the 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate solutions.[\[1\]](#)[\[4\]](#) The resulting solution should be stored in a dark, airtight container.[\[1\]](#)

#### Standard Solution (Ascorbic Acid):

Prepare a stock solution of ascorbic acid (e.g., 1 mg/ml) in a suitable solvent (e.g., methanol or distilled water). From this stock solution, prepare a series of standard solutions with concentrations ranging from approximately 6.25 to 200  $\mu\text{g/ml}$ .[\[5\]](#)

#### Sample Preparation:

Extract the sample with a suitable solvent (e.g., methanol, ethanol, or water) to obtain the antioxidant compounds.[\[2\]](#) The concentration of the extract may need to be adjusted to fall within the linear range of the standard curve.

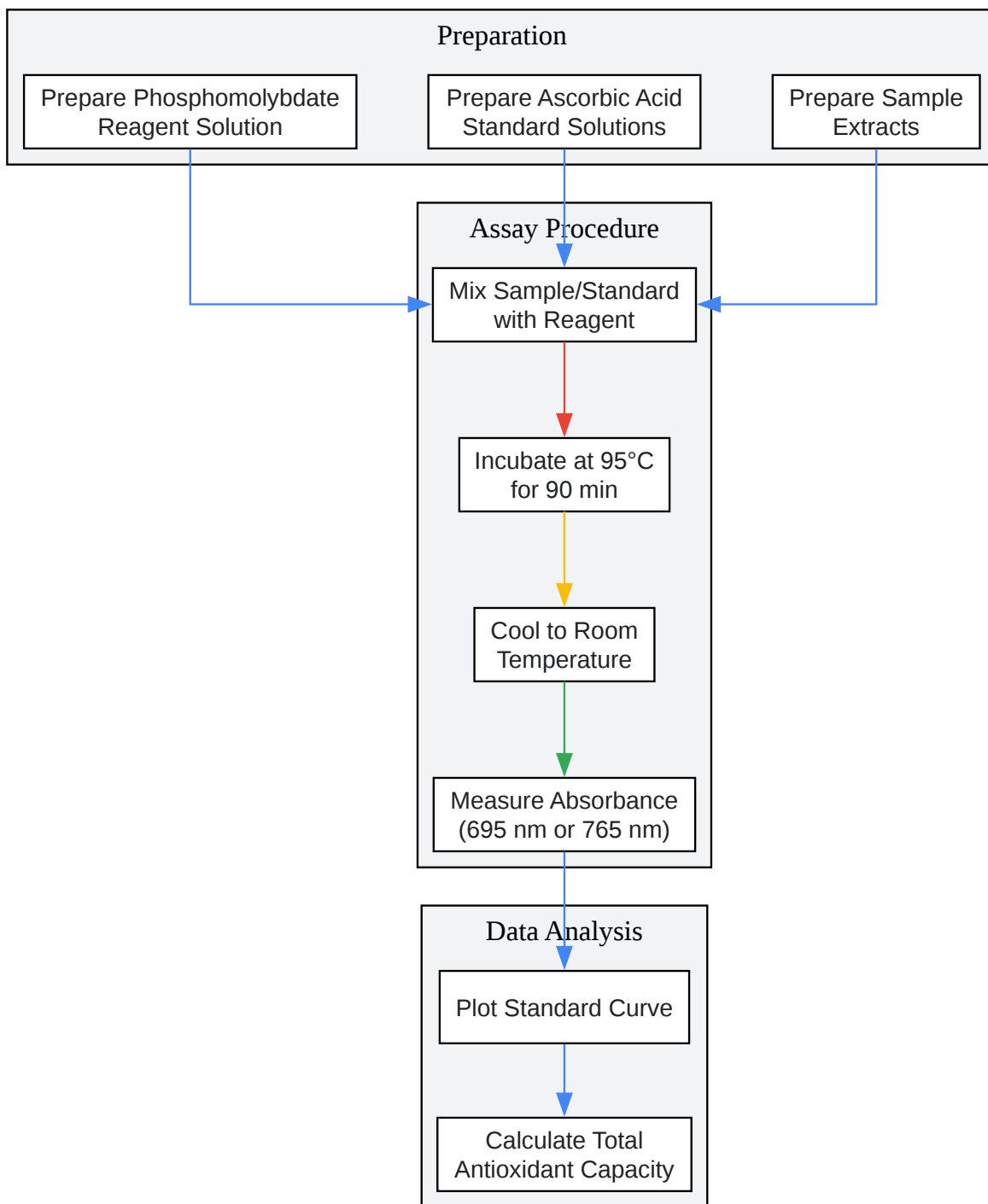
## Assay Protocol

- Reaction Setup: In a series of test tubes, pipette 0.1 ml to 0.3 ml of the sample extract or standard solution.[\[6\]](#)
- Reagent Addition: Add 3 ml of the phosphomolybdate reagent solution to each test tube.[\[6\]](#)
- Blank Preparation: Prepare a blank by adding 3 ml of the phosphomolybdate reagent solution to 0.3 ml of the same solvent used for the sample and standard solutions.[\[6\]](#)
- Incubation: Cap the test tubes and incubate them in a water bath at 95°C for 90 minutes.[\[1\]](#)  
[\[5\]](#)[\[8\]](#)
- Cooling: After incubation, allow the test tubes to cool to room temperature.[\[1\]](#)[\[5\]](#)[\[8\]](#)
- Absorbance Measurement: Measure the absorbance of the solutions at 695 nm or 765 nm using a spectrophotometer against the blank.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Data Analysis

- **Standard Curve:** Plot a standard curve of absorbance versus the concentration of the ascorbic acid standards.
- **Calculation:** Determine the total antioxidant capacity of the sample from the standard curve and express the result as mg of ascorbic acid equivalents (AAE) per gram of the sample. The formula for the standard curve will be in the form of  $y = mx + c$ , where  $y$  is the absorbance,  $m$  is the slope,  $x$  is the concentration, and  $c$  is the y-intercept.

## Mandatory Visualization



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Caption: Experimental workflow for the phosphomolybdate assay.

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- To cite this document: BenchChem. [Application Notes and Protocols: Phosphomolybdate Assay for Total Antioxidant Capacity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143586#step-by-step-guide-to-the-phosphomolybdate-assay-for-total-antioxidant-capacity]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)